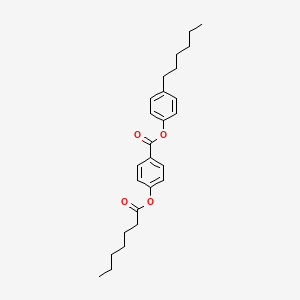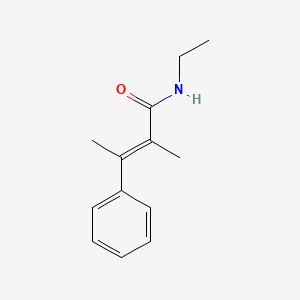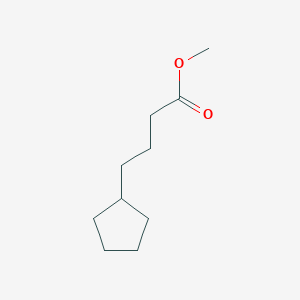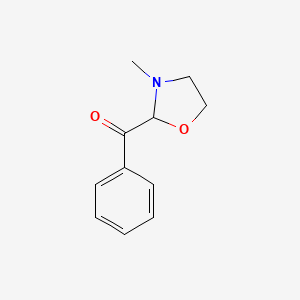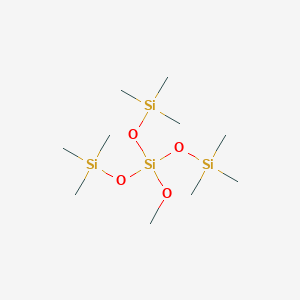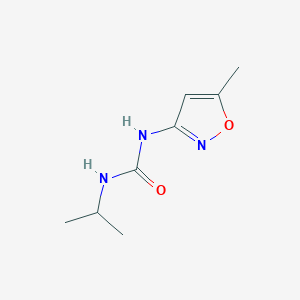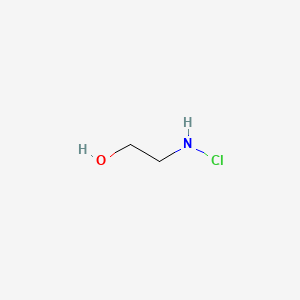![molecular formula C7H12N2O4 B14643558 8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one CAS No. 52019-17-7](/img/structure/B14643558.png)
8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[321]octan-3-one is a complex organic compound that belongs to the family of bicyclic compounds This compound is characterized by its unique structure, which includes a bicyclic framework with nitrogen and oxygen heteroatoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the bicyclic scaffold through the use of acyclic starting materials that contain the required stereochemical information . This process often involves the use of chiral catalysts and specific reaction conditions to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow chemistry techniques to optimize reaction conditions and improve yield. These methods allow for better control over reaction parameters and can lead to more efficient and scalable production processes .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and amine groups in its structure makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction reactions can yield alcohols or amines .
Applications De Recherche Scientifique
8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a ligand for studying enzyme interactions. In medicine, it may be explored for its pharmacological properties, including its potential as a therapeutic agent. In industry, it can be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one include other bicyclic compounds with nitrogen and oxygen heteroatoms, such as 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane .
Uniqueness: What sets this compound apart is its specific arrangement of functional groups and the presence of both hydroxyl and amine groups.
Propriétés
Numéro CAS |
52019-17-7 |
|---|---|
Formule moléculaire |
C7H12N2O4 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
8-hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C7H12N2O4/c1-9-6-5(11)4(8-7(9)12)3(2-10)13-6/h3-6,10-11H,2H2,1H3,(H,8,12) |
Clé InChI |
NOZJJFNKTNSZSX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C(C(C(O2)CO)NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


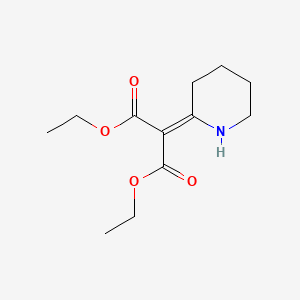
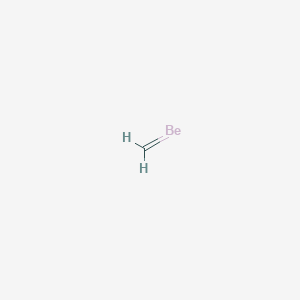
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
